molecular formula C7H9BrN2O2 B2492751 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 917569-72-3

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No. B2492751
CAS RN: 917569-72-3
M. Wt: 233.065
InChI Key: FDFLFWTVMKIZMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to "2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid" involves multi-component reactions, including one-pot, four-component condensations. For example, a one-pot, four-component condensation of 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and Meldrum’s acid in ionic liquid has been described for synthesizing pyrazole derivatives with excellent yields and minimal environmental impact (Xiao et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to "2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid" has been elucidated through techniques like X-ray analysis, revealing insights into their geometrical configuration and bonding patterns. For instance, the structure of new pyrazole derivatives has been established by elemental analysis, mass-, NMR, and IR spectroscopy, and confirmed by X-ray analysis, highlighting their potential for various biomedical applications (Ryzhkova et al., 2020).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrazole Derivatives:
    • A new multi-component condensation method was developed for synthesizing 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, featuring excellent yields and a straightforward workup process, indicating the potential for creating diverse derivatives of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid (Xiao, Lei, & Hu, 2011).
    • Efficient routes for synthesizing ortho-halo-substituted 4-aryl-2-aminobutyric acids, including derivatives of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, have been described, revealing the versatility and potential for complex molecule construction (Heim-Riether, 2008).

Photophysical and Chemical Properties

  • Photoinduced Tautomerization:
    • Studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, closely related to 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, showed unique photoreactions, including excited-state intramolecular and intermolecular double-proton transfer, offering insights into the photophysical properties of pyrazol derivatives (Vetokhina et al., 2012).

Applications in Material Science

  • Construction of Metal Complexes and Nanoparticles:
    • Pyrazole derivatives have been utilized in constructing heteroleptic mononuclear cyclometalated complexes, demonstrating the influence of the pyrazole ligands on the electrochemical and photophysical properties, potentially applicable for light-emitting devices (Stagni et al., 2008).
    • Pyrazole-stabilized dinuclear Palladium(II) chalcogenolates were synthesized, leading to the formation of palladium chalcogenide nanoparticles, which could be leveraged in various technological applications (Sharma et al., 2015).

Future Directions

While specific future directions for “2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid” are not mentioned, compounds with a pyrazole moiety are considered promising scaffolds for the development of new drugs . This suggests potential future research directions in drug discovery and development.

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFLFWTVMKIZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

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